11-Ketofistularin 3 vs. Fistularin 3: Differential Antiviral Potency in Feline Leukemia Virus (FeLV) Model
In a direct head-to-head comparison, 11-ketofistularin 3 demonstrated an ED50 of 42 µM for inhibiting the growth of feline leukemia virus (FeLV), while its closest analog, fistularin 3, exhibited approximately 2-fold greater potency with an ED50 of 22 µM under identical assay conditions [1]. This quantifiable difference highlights that these two compounds are not functionally interchangeable and that their antiviral activity profiles are distinct.
| Evidence Dimension | Antiviral activity (FeLV inhibition) |
|---|---|
| Target Compound Data | ED50 = 42 µM |
| Comparator Or Baseline | Fistularin 3: ED50 = 22 µM |
| Quantified Difference | Fistularin 3 is 1.9-fold more potent (lower ED50) |
| Conditions | Feline leukemia virus (FeLV) growth inhibition assay |
Why This Matters
Researchers focused on retroviral inhibition must select the appropriate compound based on its specific potency; substituting 11-ketofistularin 3 for fistularin 3 would yield significantly different dose-response data and potentially alter study conclusions.
- [1] Table 5. Marine Drugs. 2021;19(5):246. View Source
